molecular formula C14H9NOS2 B7764877 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one

5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one

Cat. No.: B7764877
M. Wt: 271.4 g/mol
InChI Key: ATGWUPYXIYFRKP-WQLSENKSSA-N
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Description

5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a naphthalene ring and a thioxo group. These features contribute to its diverse biological activities and make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one typically involves the condensation of naphthaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate and under reflux conditions. The general reaction scheme is as follows:

    Condensation: Naphthaldehyde reacts with thiosemicarbazide to form a Schiff base intermediate.

    Cyclization: The Schiff base undergoes cyclization in the presence of a base to yield the thiazolidinone derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiazolidinones.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidinones.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the naphthalene ring can intercalate with DNA, disrupting its replication and transcription processes. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Furan-2-ylmethylene-2-thioxo-thiazolidin-4-one
  • 5-Thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one
  • 5-Benzylidene-2-thioxo-thiazolidin-4-one

Uniqueness

5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one is unique due to the presence of the naphthalene ring, which enhances its ability to interact with biological targets through π-π stacking interactions. This structural feature distinguishes it from other thiazolidinone derivatives and contributes to its distinct biological activities.

Properties

IUPAC Name

(5Z)-5-(naphthalen-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NOS2/c16-13-12(18-14(17)15-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H,(H,15,16,17)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGWUPYXIYFRKP-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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